O-Allyl-L-Tyrosine HCl
Description
O-Allyl-L-Tyrosine HCl is a chemically modified derivative of L-tyrosine, where an allyl group (-CH₂CH=CH₂) is introduced at the hydroxyl position of the aromatic ring. This modification enhances its utility in peptide synthesis, particularly in creating peptidomimetics or protecting tyrosine residues during solid-phase peptide synthesis (SPPS). The compound is synthesized via coupling reactions using reagents like EDCI·HCl and HOBt·H₂O in dichloromethane (CH₂Cl₂), followed by purification via silica gel chromatography . Structural validation is achieved through ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS, confirming the presence of the allyl group and ester functionalities . Its primary application lies in biomedical research for designing peptide-based therapeutics with improved stability and bioavailability.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15;/h2-6,11H,1,7-8,13H2,(H,14,15);1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKJWPGPYBVSQU-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Allyl-L-Tyrosine Hydrochloride typically involves the protection of the amino and carboxyl groups of L-Tyrosine, followed by the allylation of the phenolic hydroxyl group. One common method includes the use of N-tert-butyloxycarbonyl (Boc) protection for the amino group and methyl ester protection for the carboxyl group. The protected L-Tyrosine is then reacted with allyl bromide in the presence of a base such as potassium carbonate to introduce the allyl group. The final step involves deprotection of the Boc and methyl ester groups, followed by conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of O-Allyl-L-Tyrosine Hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the allylation step and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Allyl-L-Tyrosine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the allyl group to a propyl group.
Substitution: Nucleophiles such as alkyl halides can react with the phenolic hydroxyl group under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives such as propyl-L-Tyrosine.
Substitution: Alkylated derivatives of L-Tyrosine.
Scientific Research Applications
Medicinal Chemistry
O-Allyl-L-Tyrosine HCl plays a significant role in medicinal chemistry as a building block for the synthesis of novel bioactive compounds. Its structural features allow for the incorporation of diverse functional groups, making it valuable in drug design.
Anticancer Activity
Research indicates that derivatives of tyrosine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications of tyrosine can enhance the selectivity and potency of anticancer agents. A notable study demonstrated that certain analogs derived from this compound displayed enhanced activity against HCT-116 human colon cancer cells, suggesting its potential as a lead compound in anticancer drug development .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter levels and protect neural cells from oxidative stress. Research has shown that compounds with similar structures can inhibit neurodegenerative processes, indicating that this compound may offer protective effects in models of neurodegeneration .
Chemical Biology
The compound is also utilized in chemical biology for its ability to participate in various biochemical reactions.
Umpolung Strategies
Umpolung chemistry involves reversing the reactivity patterns of molecules, allowing for innovative approaches to peptide and protein modification. This compound can serve as a substrate in umpolung strategies, enabling the selective modification of peptide chains. This application is particularly relevant in developing new bioconjugates and enhancing the functionality of peptides in therapeutic contexts .
Peptide Synthesis
In peptide synthesis, this compound is employed as a protected amino acid. The allyl group serves as a protective moiety that can be selectively removed under mild conditions, facilitating the synthesis of complex peptides without compromising their integrity .
Biochemical Research
This compound has applications in biochemical research, particularly in studying enzyme mechanisms and protein interactions.
Enzyme Inhibition Studies
Due to its structural similarity to natural substrates, this compound can be used to probe enzyme active sites and study inhibition mechanisms. For example, researchers have utilized this compound to investigate the inhibition of tyrosinase, an enzyme involved in melanin production. The findings suggest that modifications at the ortho position of the phenolic ring can significantly affect enzyme activity .
Data Table: Summary of Applications
Anticancer Compound Development
A study involving this compound derivatives highlighted their efficacy against multiple cancer cell lines, showcasing structure-activity relationships that inform future drug design .
Neuroprotective Mechanisms
Investigations into neuroprotective effects revealed that compounds derived from this compound could mitigate oxidative stress-induced damage in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of O-Allyl-L-Tyrosine Hydrochloride involves its interaction with enzymes and receptors in biological systems. The allyl group can enhance the compound’s binding affinity to certain enzymes, potentially altering their activity. This can affect various metabolic pathways, including those involved in neurotransmitter synthesis and degradation .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Substituent | CAS Number | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| O-Allyl-L-Tyrosine HCl | Allyl (-CH₂CH=CH₂) | Not provided | C₁₄H₁₈ClNO₃ | Allyl ether, methyl ester, HCl |
| 3-Methyl-L-Tyrosine | Methyl (-CH₃) | 17028-03-4 | C₁₀H₁₃NO₃ | Methylphenol, carboxylic acid |
| N-Acetyl-L-Tyrosine | Acetyl (-COCH₃) | 537-55-3 | C₁₁H₁₃NO₄ | Acetyl amide, phenol |
| O-Methyl-D-Tyrosine | Methoxy (-OCH₃) | 39878-65-4 | C₁₀H₁₃NO₃ | Methoxy ether, D-configuration |
Key Observations :
- The allyl group in this compound increases steric bulk and reactivity compared to methyl or methoxy groups, enabling selective deprotection in peptide synthesis .
- N-Acetyl-L-Tyrosine lacks a hydroxyl modification but includes an acetylated amine, making it unsuitable for peptide bond formation .
- O-Methyl-D-Tyrosine ’s D-configuration and methoxy group limit its use in natural peptide sequences but enhance metabolic stability in certain applications .
Biological Activity
O-Allyl-L-Tyrosine HCl is a modified amino acid derivative of L-tyrosine, which has garnered attention for its potential biological activities. This article explores its biological properties, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an allyl group attached to the aromatic ring of L-tyrosine. The molecular formula is with a molecular weight of approximately 229.67 g/mol. This structure enhances its reactivity and potential interactions with biological systems.
Neurotransmitter Similarity
Due to its structural resemblance to neurotransmitters, this compound may interact with various receptors in the nervous system, potentially influencing neurotransmission and neuromodulation. This similarity positions it as a candidate for pharmaceutical development targeting neurological disorders .
Antioxidant Properties
This compound exhibits antioxidant properties, making it beneficial in cosmetic formulations. Its ability to scavenge free radicals can help protect skin cells from oxidative stress, thereby contributing to skin health and longevity .
Enzyme Interaction Studies
Research indicates that this compound can influence enzyme activities and protein interactions, aiding in biochemical studies aimed at understanding amino acid roles in biological processes .
Pharmacokinetics in Clinical Studies
A study involving L-tyrosine in adolescents with anorexia nervosa demonstrated that tyrosine loading could influence neurotransmitter levels without significant side effects. Although this study did not focus directly on this compound, it highlights the importance of tyrosine derivatives in clinical settings .
Synthesis and Application in Drug Development
This compound serves as a precursor in synthesizing various pharmaceuticals. Its unique properties allow researchers to explore new therapeutic avenues, particularly in neurology .
Comparative Analysis with Other Tyrosine Derivatives
The following table summarizes key differences between this compound and other related compounds:
| Compound Name | Structure Features | Biological Activity Potential |
|---|---|---|
| This compound | Allyl group on aromatic ring | Neurotransmitter-like effects, antioxidant |
| L-Tyrosine | Natural amino acid | Precursor for neurotransmitters |
| N-Acetyl-L-Tyrosine | Acetylated form | Altered solubility, potential for enhanced bioavailability |
| O-Allyl-D-Tyrosine | Mirror image of L-tyrosine | Different receptor interactions |
Q & A
Q. How can researchers address discrepancies in reported melting points for this compound derivatives?
- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Perform:
- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions.
- XRPD : X-ray powder diffraction confirms crystalline phases.
- Karl Fischer Titration : Quantifies residual moisture/solvents affecting mp .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
